

Unraveling the Biological Targets of Pseudolaroside B: A Review of Current Knowledge

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Compound of Interest		
Compound Name:	Pseudolaroside B	
Cat. No.:	B15596370	Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of the biological targets of **Pseudolaroside B**, a natural compound isolated from Pseudolarix kaempferi. A comprehensive review of publicly available scientific literature reveals a significant gap in the characterization of **Pseudolaroside B**'s mechanism of action. At present, there is a notable absence of published data detailing its specific biological targets, associated signaling pathways, and quantitative binding metrics.

The scientific community has more extensively studied a related diterpenoid from the same plant, Pseudolaric acid B (PAB). While **Pseudolaroside B** and PAB are distinct molecular entities, the extensive research on PAB may offer a foundational perspective for future investigations into the bioactivity of **Pseudolaroside B**. This document, therefore, summarizes the known biological targets of Pseudolaric acid B to provide a relevant, albeit indirect, frame of reference. It is imperative to underscore that the following data pertains to Pseudolaric acid B (PAB) and should not be extrapolated to **Pseudolaroside B** without direct experimental validation.

Key Biological Target of Pseudolaric Acid B: Microtubules



The primary and most well-characterized biological target of Pseudolaric acid B is the microtubule network.[1] PAB functions as a microtubule-destabilizing agent, disrupting the cellular microtubule networks and inhibiting the formation of mitotic spindles.[1] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M transition, ultimately inducing apoptosis.[1]

Quantitative Data: Cytotoxicity of Pseudolaric Acid B

The cytotoxic effects of Pseudolaric acid B have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

Cell Line	Cancer Type	IC50 (μM)	Reference
Various Tumor Cells	Multiple	0.17 - 5.20	[2]
HKC	Normal Human Kidney Proximal Tubular Epithelial Cell	5.77	[2]

Signaling Pathways Modulated by Pseudolaric Acid B

Pseudolaric acid B has been shown to influence several critical signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K/AKT/mTOR Pathway

In triple-negative breast cancer cells, PAB has been demonstrated to inhibit the PI3K/AKT/mTOR signaling pathway.[3] This inhibition contributes to its pro-apoptotic activity.[3] Specifically, PAB was found to inhibit PI3K (p110β) and reduce the phosphorylation of both AKT and mTOR in a dose-dependent manner.[3]





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